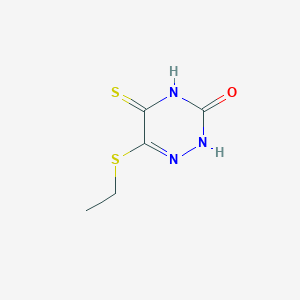
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, also known as ETT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ETT is a member of the triazine family of compounds and has a unique structure that makes it a promising candidate for a range of applications.
Mecanismo De Acción
The mechanism of action of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is not yet fully understood, but it is thought to work by inhibiting enzymes involved in the biosynthesis of key cellular components. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target organism.
Efectos Bioquímicos Y Fisiológicos
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional antibiotics. 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has also been shown to exhibit antifungal activity against several species of fungi, including Candida albicans. In vivo studies have shown that 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has a low toxicity profile and does not cause significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments include its potent antibacterial, antifungal, and antiviral properties, as well as its low toxicity profile. However, one of the limitations of using 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments is its relatively high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for the study of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. One potential area of research is the development of new drug candidates based on the structure of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. Another area of research is the investigation of the mechanism of action of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, which could lead to the development of new antibiotics with novel mechanisms of action. Additionally, the use of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in combination with other compounds could lead to the development of more effective treatments for bacterial and fungal infections.
Métodos De Síntesis
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can be synthesized using several methods, including the reaction of ethylthiosemicarbazide with carbon disulfide and an alkyl halide. Another method involves the reaction of ethylthiosemicarbazide with carbon disulfide and an alkylating agent. These methods have been optimized to yield high purity 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one with good yields.
Aplicaciones Científicas De Investigación
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been shown to exhibit significant antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
32331-11-6 |
|---|---|
Nombre del producto |
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one |
Fórmula molecular |
C5H7N3OS2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
6-ethylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H7N3OS2/c1-2-11-4-3(10)6-5(9)8-7-4/h2H2,1H3,(H2,6,8,9,10) |
Clave InChI |
GOVDUFODILYHMW-UHFFFAOYSA-N |
SMILES isomérico |
CCSC1=NNC(=O)N=C1S |
SMILES |
CCSC1=NNC(=O)NC1=S |
SMILES canónico |
CCSC1=NNC(=O)NC1=S |
Otros números CAS |
32331-11-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
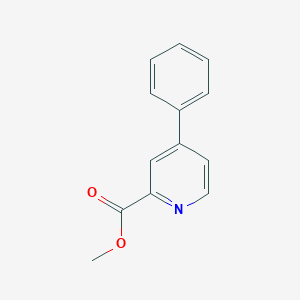
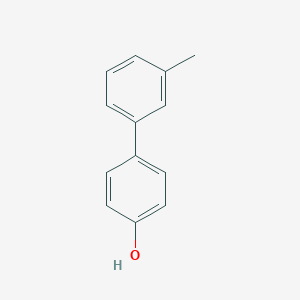
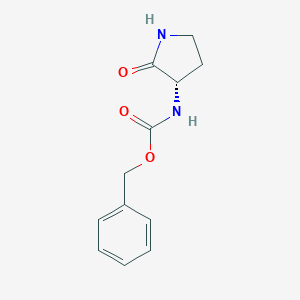
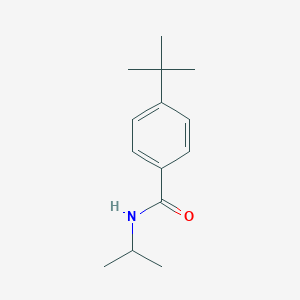
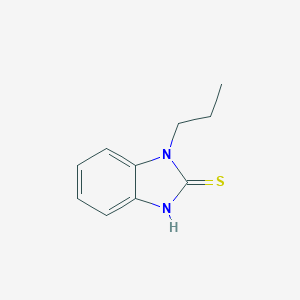
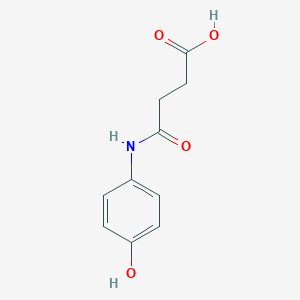
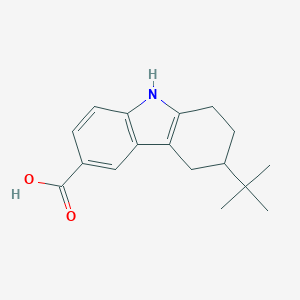
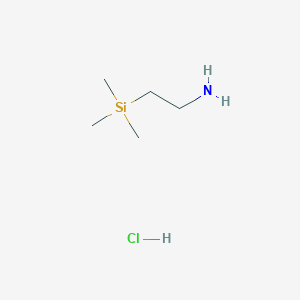
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
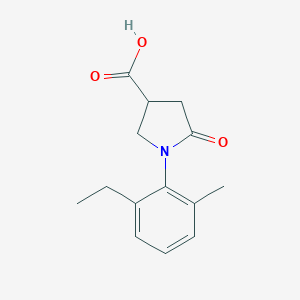
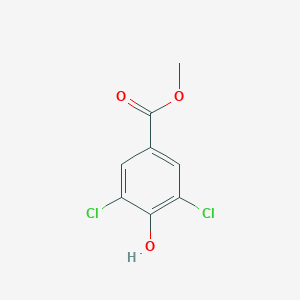
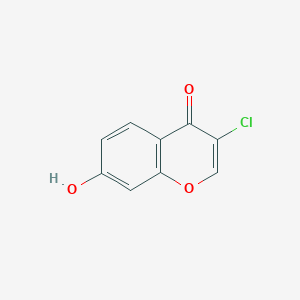
![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)